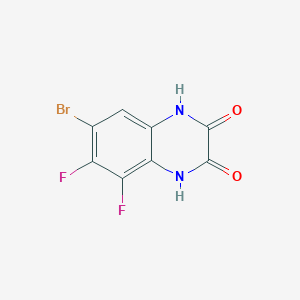

7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione

Description

Propriétés

IUPAC Name |

7-bromo-5,6-difluoro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF2N2O2/c9-2-1-3-6(5(11)4(2)10)13-8(15)7(14)12-3/h1H,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZXDGPZCKSUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)F)F)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-difluoro-1,2-phenylenediamine and 2,3-dibromomaleic anhydride.

Cyclization Reaction: The key step involves the cyclization of 5,6-difluoro-1,2-phenylenediamine with 2,3-dibromomaleic anhydride under acidic conditions to form the quinoxaline ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline derivatives with different oxidation states. Reduction reactions can also modify the quinoxaline ring.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide.

Electrophilic Reagents: Bromine, iodine.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Substituted Quinoxalines: Products with various functional groups replacing the bromine or fluorine atoms.

Oxidized Derivatives: Compounds with higher oxidation states on the quinoxaline ring.

Coupled Products: Larger molecules formed through coupling reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that quinoxaline derivatives exhibit promising anticancer properties. Specifically, 7-bromo-5,6-difluoroquinoxaline has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that modifications of quinoxaline compounds can lead to enhanced cytotoxic effects against various cancer cell lines. The presence of halogen atoms (bromine and fluorine) in the structure is believed to contribute to increased biological activity by influencing the compound's electronic properties and interactions with biological targets .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of 7-bromo-5,6-difluoroquinoxaline. Research indicates that quinoxaline derivatives can exhibit significant antibacterial and antifungal activities. These compounds may interfere with microbial growth by disrupting essential cellular processes, making them potential candidates for developing new antimicrobial agents .

Materials Science

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. The incorporation of difluoroquinoxaline units into organic semiconductors has been explored for their potential use in organic photovoltaics and light-emitting diodes (OLEDs). The electron-deficient nature of the difluoroquinoxaline unit allows for efficient charge transport and improved device performance .

Synthesis of Novel Materials

7-Bromo-5,6-difluoroquinoxaline serves as a building block for synthesizing novel materials with tailored properties. Its ability to undergo various chemical reactions enables the development of complex structures that can be utilized in diverse applications, including sensors and catalysts .

Chemical Probes in Biological Systems

Fluorescent Probes

The compound can be utilized as a fluorescent probe due to its unique spectral properties. Fluorescent probes are essential tools in biological imaging and diagnostics. By modifying the quinoxaline structure, researchers can design probes that selectively bind to specific biomolecules or cellular structures, allowing for real-time monitoring of biological processes .

Inhibitors in Enzyme Studies

7-Bromo-5,6-difluoroquinoxaline has been investigated as an inhibitor in enzyme studies. Its structural characteristics allow it to interact with various enzymes involved in metabolic pathways. Understanding these interactions can provide insights into enzyme mechanisms and aid in drug design targeting specific diseases .

Case Studies

Mécanisme D'action

The mechanism of action of 7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For example:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The compound can intercalate into DNA, affecting replication and transcription processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Quinoxaline-2,3-diones exhibit diverse pharmacological and material properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Differences and Insights

Substituent Effects on Reactivity: Bromine at position 7 in the target compound introduces steric bulk and polarizability compared to smaller halogens (e.g., Cl or F). This may slow nucleophilic substitution reactions but enhance π-stacking interactions in biological targets.

Biological Activity: Unlike 6-chloroquinoxaline derivatives (used as kinase inhibitor intermediates), the bromo-difluoro analog’s larger halogens may enhance binding to hydrophobic pockets in NMDA receptors, as seen in related brominated neuroactive compounds. The nitro-substituted analog (7-nitroquinoxaline-2,3-dione) exhibits neuroexcitatory effects due to its strong electron-withdrawing nitro group, whereas the bromo-difluoro derivative’s activity remains understudied but theoretically distinct .

Synthetic Challenges: Fluorination at positions 5 and 6 requires precise electrophilic substitution conditions, often involving HF or fluorinating agents like Selectfluor®, unlike the simpler chlorination described for 6-chloroquinoxaline derivatives . Bromine introduction at position 7 may necessitate bromination via NBS (N-bromosuccinimide) or direct halogen exchange, which is more complex than the condensation methods used for chloro analogs.

Research Findings

- A 2021 study on 6-chloroquinoxaline-2,3-dione synthesis highlights the role of hydrochloric acid in facilitating condensation between diamines and oxalic acid. Extending this method to the bromo-difluoro analog would require modified conditions to accommodate halogen sensitivity .

Activité Biologique

Overview

7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound belonging to the quinoxaline family. Its unique structure, characterized by the presence of bromine and fluorine atoms, contributes to its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and material science, due to its promising properties.

- Molecular Formula : C8H3BrF2N2O2

- Molecular Weight : 277.02 g/mol

- IUPAC Name : 7-bromo-5,6-difluoro-1,4-dihydroquinoxaline-2,3-dione

- Canonical SMILES : C1=C2C(=C(C(=C1Br)F)F)NC(=O)C(=O)N2

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This can disrupt metabolic pathways and lead to therapeutic effects.

- Receptor Binding : It can interact with cellular receptors, modulating signal transduction pathways that are crucial for cell function.

- DNA Intercalation : The compound has the ability to intercalate into DNA strands, which can interfere with replication and transcription processes.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens.

- Anticancer Properties : Preliminary investigations suggest that it may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Neuroprotective Effects : Some research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways. This suggests its potential as a lead compound in cancer therapy.

Case Study: Antimicrobial Efficacy

In vitro tests showed that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of commonly used antibiotics, indicating its potential as a new antimicrobial agent.

Q & A

Q. What are the recommended methodologies for synthesizing 7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione in laboratory settings?

- Methodological Answer : Synthesis should employ Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2<sup>k</sup> factorial design can efficiently screen variables while minimizing experimental runs . A typical DOE table for synthesis optimization might include:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Reaction Time (h) | 6 | 12 |

| Catalyst (mol%) | 5 | 10 |

Post-synthesis, purity should be validated via HPLC or NMR spectroscopy , with spectral data cross-referenced against known analogs (e.g., 6,7-dimethoxyquinoxaline derivatives) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles to prevent skin/eye contact. Avoid inhalation of dust by working in a fume hood .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

- Storage : Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to mitigate degradation .

Q. How can researchers optimize spectroscopic characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use deuterated DMSO-d6 to resolve aromatic protons and fluorine couplings. Compare <sup>19</sup>F NMR shifts with fluorinated quinoxaline analogs .

- Mass Spectrometry (MS) : Employ high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 319.94) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways. For instance:

- Calculate activation energies for bromine substitution reactions.

- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites .

Integrate computational results with AI-driven platforms like COMSOL Multiphysics to predict optimal reaction conditions (e.g., solvent polarity, catalyst selection) .

Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C) to isolate variables .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from conflicting studies, focusing on outliers or unaccounted variables (e.g., trace moisture in solvents) .

- In Situ Characterization : Apply Raman spectroscopy to monitor real-time reaction intermediates and validate proposed mechanisms .

Q. How can multi-variable experiments optimize the compound’s application in drug discovery pipelines?

- Methodological Answer : Design a response surface methodology (RSM) experiment to evaluate interactions between variables (e.g., bioavailability, cytotoxicity). Example factors:

| Variable | Range |

|---|---|

| Solubility (mg/mL) | 0.1–1.0 |

| IC50 (μM) | 5–50 |

| Metabolic Stability (t1/2, h) | 2–12 |

Analyze results using partial least squares (PLS) regression to identify dominant factors. Validate with in vitro assays (e.g., enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.